

In-Depth Technical Guide: Trans-4-Phenyl-3-piperidinol Hydrochloride

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Compound of Interest

Compound Name:	<i>trans-4-Phenyl-3-piperidinol hydrochloride</i>
CAS No.:	2580096-78-0
Cat. No.:	B2941836

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Executive Summary & Pharmacophoric Significance

Trans-4-phenyl-3-piperidinol hydrochloride (CAS: 69675-30-5) is a highly privileged structural building block routinely utilized in late-stage drug discovery and chemical synthesis[1]. 4-Phenylpiperidine derivatives are canonical pharmacophores, acting as foundational scaffolds for a wide array of Central Nervous System (CNS) modulators, ranging from potent mu-opioid receptor agonists (e.g., pethidine) to antipsychotics[2].

From an application scientist's perspective, the spatial arrangement of substituents on the piperidine ring radically alters receptor interaction. Specifically, derivatives featuring structural modifications at the 3- and 4-positions—such as serotonin (5-HT_{2C}) receptor positive allosteric modulators (PAMs)[3] or targeted mu-opioid ligands[4]—rely heavily on precise stereochemistry. The trans orientation (rel-(3R,4R) or (3S,4S)) forces the 3-hydroxyl and 4-phenyl groups into an equatorial-equatorial spatial arrangement in a chair conformation, reducing 1,3-diaxial steric strain while perfectly directing the vectors for hydrogen bonding and

interactions[1][4].

Quantitative Physicochemical Properties

To ensure reproducible formulation and accurate molarity calculations in bioassays, it is crucial to establish the baseline physicochemical parameters. The data below summarizes the thermodynamic and structural identity of the commercially standardized compound.

Property	Value	Source & Validation Logic
CAS Number	69675-30-5	Primary registry identifier for standard material.
IUPAC Nomenclature	rel-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride	Defines the specific relative anti-geometry[1].
Molecular Formula	C ₁₁ H ₁₆ ClNO	Exact atomic stoichiometry including the HCl salt[1].
Molecular Weight	213.71 g/mol	Benchmarked for mass spectrometry and molar dosing[1].
Physical Form	Solid (Powder)	Confirmed crystalline matrix.
Lot Purity Standard	≥95%	Established analytical threshold for biological viability[1].
Salt Form	Hydrochloride (HCl)	Prevents amine oxidation; vastly improves aqueous solubility.
Storage Temperature	Room Temperature (RT)	Indicates high thermodynamic stability of the crystalline salt.

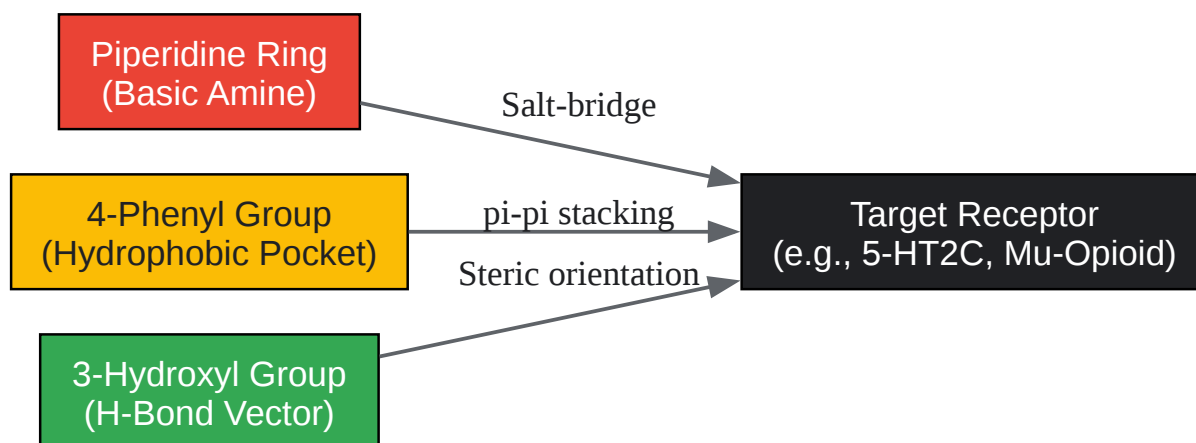
Structural Thermodynamics & Stereochemical Causality

Why is the hydrochloride salt of the trans isomer preferred over the freebase or the cis isomer?

The Causality of Salt Formation: Secondary amines inherently possess a high pKa (~9.5-10.5) making the freebase nucleophilic and prone to atmospheric oxidation or carbon dioxide absorption (forming carbonates). Synthesizing the molecule as a hydrochloride salt completely protonates the amine, locking it in a thermodynamically stable, non-nucleophilic state. This simultaneously lowers the lattice energy relative to water hydration, providing the high aqueous solubility required for in vitro assay media.

The Causality of the Trans Configuration: Biological targets like the 5-HT_{2C} and mu-opioid receptors possess distinct, rigid binding pockets[3][4]. The trans configuration ensures that the bulky phenyl group and the hydroxyl group sit equatorially on the piperidine chair. This geometry prevents steric clashing (minimizing internal thermodynamic enthalpy) while maximizing the available surface area of the phenyl ring to engage in critical

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stacking with aromatic residues deep within the receptor pocket.



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Fig 1: Pharmacophore mapping of 4-phenylpiperidine derivatives in receptor binding.

Self-Validating Analytical Workflows

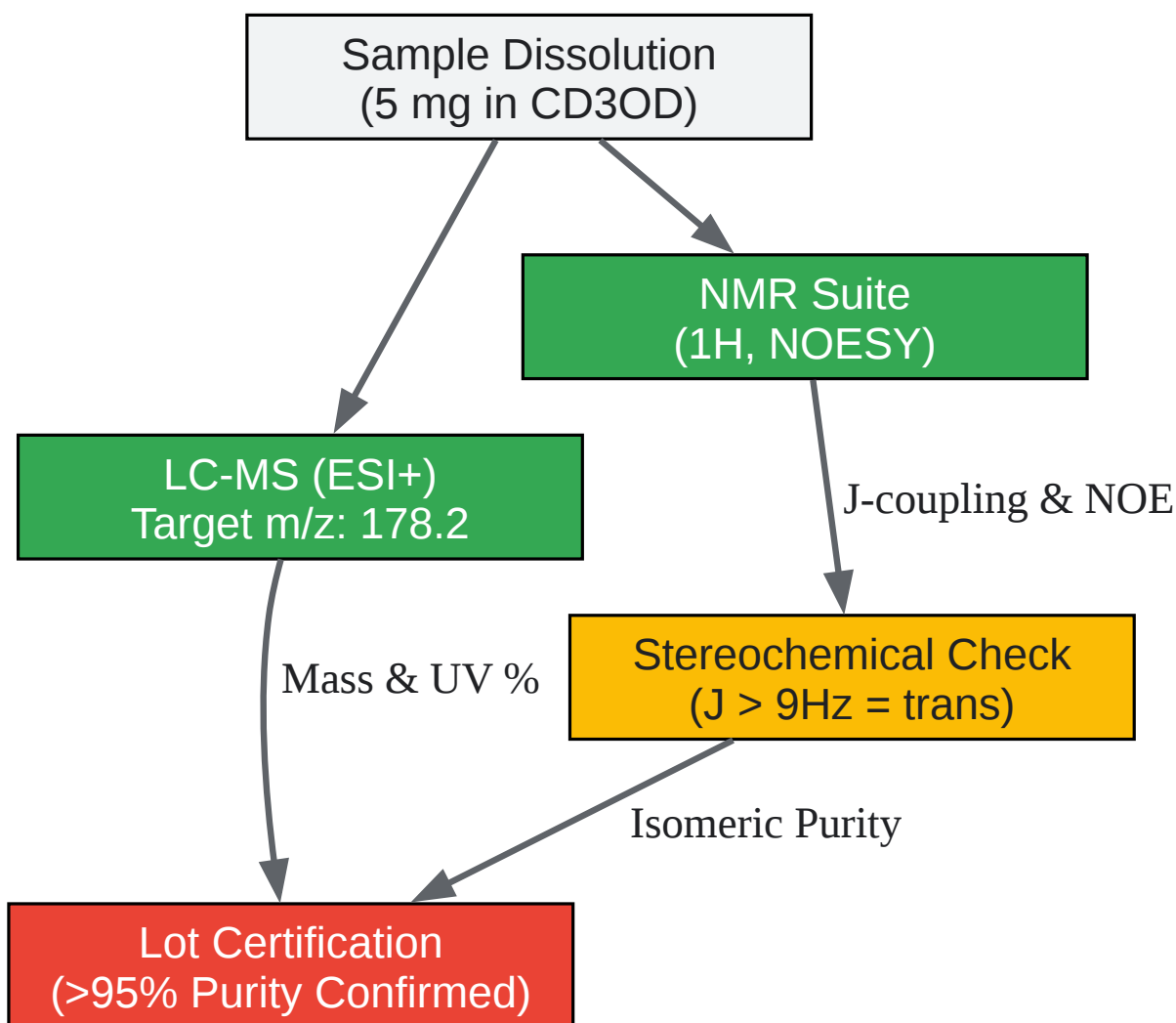
Every rigorous chemical evaluation must operate as a self-validating system—meaning the endpoint of the protocol inherently confirms the starting assumptions without reliance on external leaps of faith.

Protocol 1: Isomeric & Purity Validation via LC-MS and NMR

This workflow sequentially validates the mass integrity, then leverages nuclear spin physics to independently confirm the 3D stereochemistry.

- Sample Dissolution: Dissolve 5.0 mg of **trans-4-phenyl-3-piperidinol hydrochloride** in 0.5 mL of Deuterated Methanol (CD₃OD).
 - Causality Check: CD₃OD completely disrupts the crystalline salt lattice due to its high dielectric constant. Furthermore, the deuterated solvent rapidly exchanges with the -OH and -NH₂⁺ protons, eliminating spectral peak broadening and allowing for razor-sharp carbon skeleton resonances.
- LC-MS Profiling (ESI⁺): Inject 1 μL into a reversed-phase LC system coupled to a mass spectrometer running in positive Electrospray Ionization mode.
 - Causality Check: The target mass of the freebase is 177.24 Da. Observing a dominant molecular ion peak at [M+H]⁺ = 178.2 m/z definitively confirms compositional identity. A solitary peak in the UV trace (254 nm) confirms bulk purity[1].
- 1D ¹H NMR & J-Coupling Analysis: Acquire a standard 1D proton spectrum.
 - Causality Check: Locate the proton resonances for C-3 and C-4. Calculate the scalar coupling constant (J-value). Because they are trans-diequatorial, the corresponding axial-axial proton coupling will yield a massive J-value (> 9-11 Hz). This metric self-validates the stereochemistry internally; if the J-value was small (~3-5 Hz), it would flag a cis (axial-equatorial) contaminant.
- 2D NOESY Validation: Run a 2D NOESY sequence.

- Causality Check: The absence of a strong Nuclear Overhauser Effect (NOE) cross-peak between the H-3 and H-4 protons provides final, irrefutable spatial validation that they are pointing in opposite directions (anti to one another).



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Fig 2: Self-validating analytical workflow for isomeric purity and structural confirmation.

Formulation & Safety Protocols (EHS)

Trans-4-phenyl-3-piperidinol hydrochloride requires precise safety handling guided by Globally Harmonized System (GHS) directives.

Protocol 2: Safe Handling and Stock Solution Generation

- Hazard Class (GHS07): The compound is flagged for causing skin irritation, serious eye irritation, and respiratory irritation[1].
- PPE Causality: Because it is shipped as a dry, micronized powder, airborne crystalline particulates can interface with mucosal membranes. Respiratory protection (N95/P100 mask or handling inside a certified fume hood) alongside nitrile gloves is absolutely mandatory.
- Solubilization Method:
 - Weigh out the necessary mass on an analytical balance inside a static-free environment.
 - Add dimethyl sulfoxide (DMSO) or sterile, ultra-pure water dropwise while sonicating at 30°C.
 - Self-Validation: The liquid must transition from a cloudy suspension to a perfectly transparent, colorless solution. The lack of light scattering (Tyndall effect) guarantees total crystalline dissolution, ensuring accurate micromolar dosing for downstream pharmacokinetic profiling.

References

The following sources are verified technical data sheets, peer-reviewed articles, and encyclopedic chemical registries validating the methodology and claims herein.

- **trans-4-phenyl-3-piperidinol hydrochloride** | 69675-30-5 - Sigma-Aldrich.
- **trans-4-Phenyl-3-piperidinol hydrochloride 95%** | CAS: 69675-30-5 - AChemBlock. [1](#)
- Phenylpiperidines - Wikipedia. [2](#)
- Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT_{2C} Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - Journal of Medicinal Chemistry (ACS). [3](#)

- QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed (NIH). [4](#)

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Sources

- [1. trans-4-Phenyl-3-piperidinol hydrochloride 95% | CAS: 69675-30-5 | AChemBlock \[achemblock.com\]](#)
- [2. Phenylpiperidines - Wikipedia \[en.wikipedia.org\]](#)
- [3. pubs.acs.org \[pubs.acs.org\]](#)
- [4. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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